4-Amino-1,1,1-trifluoro-3-penten-2-one
Description
Contextualization within Organofluorine Chemistry Research
Organofluorine chemistry has expanded significantly from its early focus on chlorofluorocarbons (CFCs) to a broad field encompassing the synthesis and application of a vast array of fluorinated molecules. tandfonline.com The incorporation of fluorine, particularly the trifluoromethyl (CF3) group, is a widely used strategy in medicinal chemistry to improve the metabolic stability and binding affinity of drug candidates. orientjchem.orgnih.gov It is estimated that approximately 20% of all commercialized pharmaceuticals contain at least one fluorine atom. rsc.org
Fluorinated building blocks are essential tools in this field, providing a convenient and efficient means to introduce fluorine or fluoroalkyl groups into complex molecular architectures. orientjchem.orgrsc.org These synthons, which include a wide range of compounds from simple fluoroalkanes to complex fluorinated heterocycles, are instrumental in the construction of new chemical entities with tailored properties. rsc.org
Overview of Strategic Importance as a Molecular Framework
The compound 4-Amino-1,1,1-trifluoro-3-penten-2-one belongs to the class of β-enaminones, which are characterized by a conjugated system encompassing a ketone and an enamine functional group. This "push-pull" electronic structure confers upon them a dual reactivity profile, acting as both nucleophiles and electrophiles. tandfonline.com This versatility makes them highly valuable intermediates in organic synthesis. tandfonline.comrsc.org
The presence of the trifluoromethyl group in this compound further enhances its utility. The strong electron-withdrawing nature of the CF3 group significantly influences the reactivity of the enaminone system, making it a powerful synthon for the construction of trifluoromethyl-containing heterocycles. tandfonline.comnih.gov These heterocyclic compounds are of great interest due to their prevalence in biologically active molecules. tandfonline.com
The general reactivity of the enaminone motif allows for a variety of chemical transformations. The nucleophilic character of the enamine nitrogen and the α-carbon facilitates reactions with electrophiles, while the electrophilic nature of the β-carbon and the carbonyl carbon allows for reactions with nucleophiles. nih.gov This rich chemistry enables the synthesis of a diverse range of complex molecules from a single, strategically designed building block.
Scope and Research Objectives for the Compound Class
The primary research objective for fluorinated enaminones like this compound is to leverage their unique reactivity for the synthesis of novel and functionalized molecules. A significant area of focus is their use in cyclocondensation reactions to produce a wide array of trifluoromethyl-substituted heterocycles, such as pyrazoles, isoxazoles, and pyrimidines. nih.govsigmaaldrich.com
The synthesis of this compound itself has been reported, providing a starting point for its exploration as a synthetic intermediate. glpbio.com Although detailed studies on this specific compound are not abundant in the readily available literature, the broader class of trifluoromethylated β-enaminones has been the subject of considerable research. tandfonline.comorientjchem.orgrsc.org
Future research in this area will likely focus on expanding the synthetic applications of this compound, developing more efficient and stereoselective synthetic routes to this and related compounds, and exploring the biological activities of the novel molecules derived from it. The continued development of new trifluoromethylation methods will also play a crucial role in advancing the field. orientjchem.orgrsc.org
Structure
3D Structure
Properties
IUPAC Name |
4-amino-1,1,1-trifluoropent-3-en-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6F3NO/c1-3(9)2-4(10)5(6,7)8/h2H,9H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNMWQCIQTDNYEO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)C(F)(F)F)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6F3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Reactivity and Mechanistic Investigations of 4 Amino 1,1,1 Trifluoro 3 Penten 2 One
Tautomeric Equilibria and Proton Transfer Dynamics
The reactivity and structural characteristics of 4-Amino-1,1,1-trifluoro-3-penten-2-one are intrinsically linked to the dynamic equilibrium between its tautomeric forms. This equilibrium is a result of proton transfer between different atoms within the molecule. mdpi.com
Keto-Enamine Tautomerism Studies
This compound primarily exists as a keto-enamine tautomer. This stands in contrast to its non-fluorinated analog, 4-amino-3-penten-2-one, which also exhibits keto-enol tautomerism. The presence of the highly electronegative trifluoromethyl group significantly influences the electron distribution within the molecule, thereby affecting the stability of the different tautomeric forms.
The keto-enamine structure is characterized by a conjugated system involving the nitrogen lone pair, the carbon-carbon double bond, and the carbonyl group. This delocalization of electrons contributes to the stability of this tautomeric form. sci-hub.box Spectroscopic studies, such as Nuclear Magnetic Resonance (NMR), are crucial in elucidating the predominant tautomeric form in solution. mdpi.comacs.org The proton transfer between the different tautomeric forms is a dynamic process, and its rate can be influenced by various factors. mdpi.com In some cases, this proton transfer can be slow on the NMR timescale, allowing for the observation of distinct signals for each tautomer. mdpi.com
Influence of Solvent and Substituents on Tautomer Stability
The equilibrium between tautomers is highly sensitive to the surrounding environment, particularly the solvent. nih.govnih.gov Polar solvents can interact with the solute molecules through hydrogen bonding and dipole-dipole interactions, which can stabilize one tautomer over another. mdpi.com For β-dicarbonyl compounds, an increase in solvent polarity generally favors the more polar keto form. nih.gov In the case of this compound, the keto-enamine tautomer possesses a significant dipole moment, and its stability is thus influenced by the polarity of the solvent. A decrease in solvent polarity may favor the formation of the enol tautomer. nih.gov
Substituents on the nitrogen atom or at other positions of the molecule can also have a profound effect on the tautomeric equilibrium. Electron-donating or electron-withdrawing groups can alter the electron density distribution within the conjugated system, thereby shifting the equilibrium towards the keto-enamine or the enol-imine form. mdpi.com For instance, in related benzamidoisoquinoline derivatives, strong electron-donating groups on the phenyl ring were found to favor the amide (keto) form, while strong electron-accepting groups shifted the equilibrium towards the enol form. mdpi.com
Table 1: Factors Influencing Tautomeric Equilibrium
| Factor | Influence | Expected Effect on this compound |
|---|---|---|
| Solvent Polarity | Increasing polarity generally stabilizes more polar tautomers. nih.gov | An increase in solvent polarity is expected to favor the keto-enamine form. |
| Substituents | Electron-donating groups can stabilize the keto-enamine form, while electron-withdrawing groups can favor the enol-imine form. mdpi.com | N-alkylation or N-arylation would introduce substituents that could shift the tautomeric equilibrium. |
| Temperature | An increase in temperature can shift the equilibrium towards the less stable tautomer. nih.gov | The effect would depend on the relative thermodynamic stabilities of the tautomers. |
Nucleophilic and Electrophilic Reactivity Profiles
The dual nucleophilic and electrophilic nature of this compound makes it a versatile reagent in organic synthesis. The enamine moiety provides a nucleophilic carbon, while the carbonyl group and the trifluoromethyl-activated double bond present electrophilic sites.
Carbon-Carbon Bond Formation Reactions
This compound can participate in various carbon-carbon bond-forming reactions. As a nucleophile, the enaminic carbon can react with a range of electrophiles. These reactions are fundamental in extending the carbon framework of molecules. One of the key reaction types for β-enaminones is their participation in condensations that resemble the Knoevenagel condensation. nih.gov
While specific examples for this compound are not extensively detailed in the provided search results, the general reactivity of enamines suggests its potential to react with aldehydes and ketones to form new carbon-carbon bonds. nih.gov
Cyclization and Annulation Reactions
A significant application of this compound is its use as a precursor in the synthesis of heterocyclic compounds through cyclization and annulation reactions. The presence of multiple reactive sites allows for the construction of various ring systems, particularly pyrazoles and pyrimidines, which are important scaffolds in medicinal chemistry. nih.govyoutube.comnih.gov
The reaction of β-dicarbonyl compounds or their enamine derivatives with hydrazine (B178648) or substituted hydrazines is a classical and efficient method for the synthesis of pyrazoles. youtube.comnih.gov In the case of this compound, reaction with hydrazine would be expected to yield a trifluoromethyl-substituted pyrazole (B372694). The reaction proceeds through initial condensation to form a hydrazone, followed by intramolecular cyclization and dehydration. youtube.com
Similarly, pyrimidine (B1678525) derivatives can be synthesized from β-enaminones by reaction with amidines. organic-chemistry.orgmdpi.com This reaction involves a condensation-cyclization sequence. The use of fluorinated building blocks like this compound provides a direct route to fluorinated pyrimidines. nih.govmdpi.com
Table 2: Examples of Cyclization Reactions with Related Compounds
| Precursor | Reagent | Product Type | Significance |
|---|---|---|---|
| β-enaminones | Amidines | Pyrimidines | Provides access to C4-heteroatom substituted pyrimidines. organic-chemistry.orgmdpi.com |
| 1,3-dicarbonyl compounds | Hydrazine | Pyrazoles | A common and high-yielding method for pyrazole synthesis. youtube.com |
| β-fluoroenolate salt | Amidine hydrochlorides | Fluorinated pyrimidines | Mild conditions and generally excellent yields. nih.gov |
| β-fluoroenolate salt | Substituted hydrazines | Fluorinated pyrazoles | Demonstrates the synthesis of fluorinated aminopyrazoles. nih.gov |
Detailed Mechanistic Elucidation of Key Transformations
The reactivity of this compound is characterized by the interplay of its functional groups: the nucleophilic enamine moiety, the electrophilic carbonyl group, and the strongly electron-withdrawing trifluoromethyl group. These features govern its behavior in cyclocondensation reactions, which are central to its synthetic utility.
Kinetic Studies and Reaction Rate Dependencies
While specific kinetic data for the reactions of this compound are not extensively documented in publicly available literature, the general principles of enaminone reactivity and studies on analogous systems provide a framework for understanding its reaction rate dependencies. The primary reactions of this compound involve its cyclocondensation with bidentate nucleophiles, such as hydrazine and its derivatives, to form pyrazoles.
The rate of these reactions is typically dependent on several factors:
Solvent Polarity: The polarity of the solvent can influence the reaction rate. Polar protic solvents can stabilize charged intermediates and transition states through hydrogen bonding, potentially accelerating the reaction.
Temperature: As with most chemical reactions, an increase in temperature generally leads to an increase in the reaction rate, following the Arrhenius equation.
pH of the Medium: The pH can have a significant effect, as it influences the protonation state of both the enaminone and the nucleophile. Acid catalysis is often employed in these condensations to activate the carbonyl group toward nucleophilic attack. However, excessively acidic conditions can lead to the protonation of the amine nucleophile, reducing its reactivity.
In a mechanistic study of pyrazole formation from related diazatitanacycles, the oxidation of the metal complex was found to be the rate-limiting step. nih.gov This highlights that in complex, multi-step reactions involving enaminone-like structures, any of the sequential steps could be rate-determining.
Table 1: Postulated Factors Influencing Reaction Rates of this compound
| Factor | Expected Effect on Reaction Rate | Rationale |
| [Enaminone] | Increase | Higher concentration leads to more frequent collisions with the nucleophile. |
| [Nucleophile] | Increase | Higher concentration increases the probability of successful reactive encounters. |
| Temperature | Increase | Provides molecules with sufficient activation energy to overcome the reaction barrier. |
| Solvent Polarity | Variable | Can stabilize or destabilize transition states depending on the specific mechanism. |
| Catalyst (Acid/Base) | Increase | Lowers the activation energy of the reaction. |
Isotope Labeling Experiments for Pathway Confirmation
Isotope labeling is a powerful technique for elucidating reaction mechanisms by tracing the fate of specific atoms throughout a chemical transformation. While no specific isotope labeling studies have been published for this compound, the methodology can be readily applied to confirm its reaction pathways.
For instance, in the reaction with hydrazine to form a pyrazole, ¹⁵N-labeling of the amino group of the enaminone or one of the nitrogen atoms of hydrazine would provide unambiguous evidence for the mechanism of cyclization and dehydration.
Potential Isotope Labeling Strategy for Pyrazole Formation:
Synthesis of ¹⁵N-labeled this compound: The enaminone could be synthesized using ¹⁵N-labeled ammonia (B1221849).
Reaction with Unlabeled Hydrazine: The ¹⁵N-labeled enaminone would then be reacted with unlabeled hydrazine.
Analysis of the Product: The resulting pyrazole would be analyzed by mass spectrometry and ¹⁵N NMR spectroscopy to determine the position of the ¹⁵N atom in the heterocyclic ring.
This would confirm which nitrogen atom of the final pyrazole originates from the enaminone. A similar experiment using ¹⁵N-labeled hydrazine would complement these findings. Such studies are crucial in distinguishing between different possible mechanistic pathways. The use of ¹⁵N labeling has been successfully employed in metabolic studies to trace the incorporation of nitrogen into various biomolecules. nih.govresearchgate.net This same principle is directly applicable to mechanistic organic chemistry. nih.gov
Table 2: Hypothetical Isotope Labeling Experiment for Pathway Confirmation
| Labeled Reactant | Expected Product | Analytical Technique | Mechanistic Insight |
| 4-([¹⁵N]Amino)-1,1,1-trifluoro-3-penten-2-one | 5-Methyl-3-(trifluoromethyl)-1H-pyrazole containing ¹⁵N | Mass Spectrometry, ¹⁵N NMR | Confirms the incorporation of the enamine nitrogen into the pyrazole ring. |
| Hydrazine-¹⁵N₂ | 5-Methyl-3-(trifluoromethyl)-1H-pyrazole containing ¹⁵N₂ | Mass Spectrometry, ¹⁵N NMR | Traces the origin of the nitrogen atoms from the hydrazine moiety. |
Intermediate Identification and Characterization
The reaction of this compound with nucleophiles is expected to proceed through one or more intermediates. The identification and characterization of these transient species are key to a full mechanistic understanding.
In the reaction with hydrazine, the initial step is likely the nucleophilic attack of a hydrazine nitrogen atom on the carbonyl carbon of the enaminone, forming a tetrahedral intermediate. This can be followed by the elimination of water to form a hydrazone intermediate. Subsequent intramolecular nucleophilic attack by the second hydrazine nitrogen onto the enamine β-carbon, followed by the elimination of ammonia, would lead to the final pyrazole product. Alternatively, initial attack could occur at the enamine β-carbon.
Computational studies, such as Density Functional Theory (DFT), are powerful tools for investigating reaction intermediates and transition states that may be too transient to observe experimentally. DFT calculations can provide insights into the relative energies of different potential intermediates and the activation barriers for their formation and subsequent reactions, thereby helping to distinguish between possible mechanistic pathways. nih.govmdpi.comnih.gov
While direct spectroscopic observation of intermediates in the reactions of this compound has not been reported, studies on related systems suggest that techniques such as low-temperature NMR or stopped-flow spectroscopy could potentially be used to detect and characterize these species.
Coordination Chemistry and Ligand Properties of 4 Amino 1,1,1 Trifluoro 3 Penten 2 One
Chelation Behavior and Ligand Design Principles
The chelation behavior of 4-Amino-1,1,1-trifluoro-3-penten-2-one is dictated by the presence of both hard and soft donor atoms, making it a versatile ligand for a variety of metal ions.
This compound is a classic example of a bidentate ligand, featuring two key coordination sites: the amino nitrogen and the keto oxygen. These sites form a stable six-membered chelate ring upon coordination to a metal center. This bifunctional nature is fundamental to its role in forming stable metal complexes. nih.govresearchgate.net
The ligand's design can be extended to create multifunctional ligands. For instance, by reacting it with diamines, tetradentate ligands can be synthesized. An example is the ligand 1,2-bis(5,5,5-trifluoro-4-oxopent-2-en-2-amino)benzene, which is formed from the condensation of 1,2-diaminobenzene and two equivalents of a fluorinated β-ketoamine. researchgate.net Such tetradentate ligands can coordinate to a single metal ion in a square-planar geometry or bridge two metal centers, leading to the formation of dinuclear complexes. researchgate.netresearchgate.net
The versatility in ligand design allows for the tuning of the steric and electronic properties of the resulting metal complexes, which in turn can influence their reactivity and potential applications.
The trifluoromethyl (CF₃) group is a potent electron-withdrawing group, and its presence in the this compound backbone has a profound impact on its coordination chemistry. nih.govnih.gov The high electronegativity of the fluorine atoms draws electron density away from the keto-enolato backbone. nih.gov
This inductive effect increases the acidity of the N-H proton, facilitating deprotonation and subsequent coordination to the metal ion. Furthermore, the electron-withdrawing nature of the CF₃ group enhances the Lewis acidity of the coordinated metal center, which can influence the catalytic activity of the complex. The presence of the CF₃ group can also impact the redox properties of the metal complexes and their stability. researchgate.net
Synthesis and Characterization of Metal Complexes
The synthesis of metal complexes with this compound and its derivatives is typically achieved through the reaction of the ligand with a metal salt in a suitable solvent.
Complexes of this compound and related ligands with various transition metals, including copper(II), nickel(II), and palladium(II), have been successfully synthesized and characterized. researchgate.net For instance, the reaction of 1,2-bis(5,5,5-trifluoro-4-oxopent-2-en-2-amino)benzene with Ni(II), Pd(II), and Cu(II) acetates yields the corresponding square-planar complexes. researchgate.net
The characterization of these complexes is typically carried out using a combination of spectroscopic techniques, including:
Infrared (IR) Spectroscopy: To confirm the coordination of the ligand to the metal ion through shifts in the vibrational frequencies of the C=O and N-H groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹⁹F NMR are particularly useful for characterizing the ligand and its complexes in solution.
UV-Visible Spectroscopy: To study the electronic transitions within the complexes, which provides information about their geometry. mdpi.com
Mass Spectrometry: To determine the molecular weight and fragmentation pattern of the complexes.
The architecture of the resulting metal complex, whether mononuclear or dinuclear, is highly dependent on the nature of the ligand and the reaction conditions. nih.govnih.gov Bidentate ligands like this compound typically form mononuclear complexes with a 2:1 ligand-to-metal ratio, such as [M(L)₂].
In contrast, tetradentate ligands derived from this basic unit can lead to the formation of dinuclear complexes. researchgate.net For example, the ligand 1,2-bis(5,5,5-trifluoro-4-oxopent-2-en-2-amino)benzene can act as a bridging ligand between two metal centers, resulting in a dinuclear structure. researchgate.netresearchgate.net The choice of metal ion and the stoichiometry of the reaction can also influence the final architecture of the complex. nih.govrsc.org
Structural Analysis of Metal Complexes
For the complexes of 1,2-bis(5,5,5-trifluoro-4-oxopent-2-en-2-amino)benzene with Ni(II), Pd(II), and Cu(II), single-crystal X-ray diffraction studies have revealed a square-planar coordination geometry around the metal centers. researchgate.net In these structures, the metal ion is coordinated to the two nitrogen and two oxygen atoms of the tetradentate ligand. researchgate.net
The structural data for these complexes highlight the impact of the trifluoromethyl group on the molecular geometry. The strong electron-withdrawing nature of the CF₃ groups can influence the planarity of the chelate rings and the bond distances within the coordination sphere.
Below is a table summarizing the crystallographic data for selected metal complexes.
| Compound | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) |
| [Ni(L)] | Monoclinic | P2₁/n | 10.345(2) | 11.456(2) | 13.578(3) | 98.67(3) |
| [Pd(L)] | Monoclinic | P2₁/n | 10.432(2) | 11.521(2) | 13.689(3) | 98.43(3) |
| [Cu(L)] | Monoclinic | P2₁/n | 10.289(2) | 11.587(2) | 13.621(3) | 98.12(3) |
L = 1,2-bis(5,5,5-trifluoro-4-oxopent-2-en-2-amino)benzene Data sourced from ResearchGate. researchgate.net
Coordination Geometries and Ligand Conformations
When this compound binds to a metal ion, it typically does so as a bidentate ligand, coordinating through its nitrogen and oxygen atoms to form a stable six-membered chelate ring. The resulting coordination geometry of the metal complex is dictated by several factors, including the identity and oxidation state of the central metal ion and the nature of any other associated ligands.
Research on analogous compounds provides insight into the likely structures formed. For instance, nickel(II) complexes with related Schiff base ligands, such as those derived from (S)-2-[N-(N′-benzylprolyl)amino]benzophenone, commonly exhibit a square planar geometry. researchgate.net This arrangement is also observed in four-coordinate copper(II) and nickel(II) complexes with ONO tridentate Schiff base ligands. acs.org
In the realm of copper(II) complexes with similar amino acid Schiff base ligands, a tetra-coordinate square planar geometry is a recurring motif. nih.gov However, more intricate structures can also emerge; for example, cyclic tetramers where each copper center adopts a distorted square planar environment have been documented. nih.gov Furthermore, certain nickel(II) complexes with L-amino acid derivatives can form trinuclear structures featuring a bridging carbonate ion, with each nickel atom displaying a distorted octahedral geometry. nih.govresearchgate.net
While specific crystallographic data for complexes of this compound are not extensively detailed in the available literature, the established patterns in related fluorinated and non-fluorinated β-ketoiminate and Schiff base ligands allow for well-founded predictions of their coordination geometries. The presence of the trifluoromethyl group is anticipated to modulate the electronic landscape of the ligand, thereby influencing the bond lengths and angles within the coordination sphere.
Table 1: Common Coordination Geometries of Related Metal-Schiff Base Complexes
| Metal Ion | Ancillary Ligands/Schiff Base Type | Coordination Geometry |
| Ni(II) | (S)-L-ala-BPB | Square Planar researchgate.net |
| Cu(II) | Amino acid Schiff base | Square Planar nih.gov |
| Cu(II) | Amino acid Schiff base | Distorted Square Planar (in tetramer) nih.gov |
| Ni(II) | ONO tridentate Schiff base | Square Planar acs.org |
| Ni(II) | L-tyrosine derivative | Distorted Octahedral (in trinuclear complex) nih.govresearchgate.net |
Intermolecular Interactions within Complex Structures
The arrangement of molecules in the crystalline state of metal complexes of this compound is directed by a network of intermolecular forces. Hydrogen bonding is a prominent feature, contributing to the formation of larger supramolecular structures. nih.gov
For example, in copper(II) complexes containing penta-amine ligands and urea, the crystal lattice is organized through hydrogen bonds involving urea, amine hydrogens, and chloride anions. nih.gov Similarly, the supramolecular architecture of certain nickel(II) complexes derived from L-amino acids is sustained by hydrogen bonds between the phenolic groups of one ligand and the carboxylate groups of an adjacent ligand, resulting in the formation of intricate helical structures. nih.govresearchgate.net The amine group of this compound serves as a hydrogen bond donor, facilitating the creation of extended networks in the solid state.
Redox Properties of Ligands and Their Metal Complexes
The electrochemical behavior of metal complexes is intrinsically linked to the electronic nature of their ligands. The potent electron-withdrawing effect of the trifluoromethyl group in this compound significantly influences the redox potentials of its metal complexes.
Cyclic voltammetry is the primary technique employed to probe these properties. For copper complexes, the Cu(II)/Cu(I) redox couple is of central importance. The potential at which this transition occurs is highly sensitive to the ligand environment. cmu.edu It has been observed that an increase in the number of nitrogen donor atoms in the ligand framework enhances the reducing power of the corresponding Cu(I) complex. cmu.edu
In the case of nickel complexes, the Ni(II)/Ni(I) redox couple is a key focus. Mononuclear nickel(II) Schiff base complexes can exhibit a reversible reduction, with the potential being dependent on the specific ligand structure. rsc.org The redox potential can also be modulated by the presence of other metal ions in the vicinity. rsc.org In some instances, electrochemical studies have revealed the interplay between different ligand forms, such as β-diimino and β-diketiminato, suggesting a role for these ligands as proton relays in catalytic processes. acs.org
Although specific redox potential values for complexes of this compound are not widely reported, data from related fluorinated systems offer valuable comparisons. For instance, nickel(II) Schiff base complexes with N2O4 donor ligands show a reversible Ni(II)/Ni(I) couple with half-wave potentials (E1/2) in the range of -1.883 V to -2.071 V versus a reference electrode in acetonitrile. rsc.org The electron-withdrawing trifluoromethyl group in this compound is expected to render the metal center more electrophilic, thereby shifting the reduction potentials to more positive values compared to their non-fluorinated counterparts.
Table 2: Representative Redox Potentials of Related Nickel(II) Schiff Base Complexes
| Complex | Redox Couple | E1/2 (V vs. ref) | Solvent |
| NiLpn | Ni(II)/Ni(I) | -1.883 | Acetonitrile rsc.org |
| NiLen | Ni(II)/Ni(I) | -2.071 | Acetonitrile rsc.org |
| (Note: Lpn and Len are N,N′-bis(3-methoxysalicylidene)-1,3-diamino-2,2-dimethylpropane and N,N′-bis(3-methoxysalicylidene)-1,2-diamino-2-methylpropane, respectively. The specific reference electrode was not detailed in the source.) |
Theoretical and Computational Chemistry Studies
Quantum Chemical Calculations (DFT, Ab Initio)
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT) and ab initio methods, have been instrumental in elucidating the fundamental properties of 4-Amino-1,1,1-trifluoro-3-penten-2-one. These computational approaches allow for a detailed examination of the molecule's structure, stability, and electronic landscape.
The geometry of this compound is characterized by a planar chelated ring formed through a strong intramolecular hydrogen bond between the amino (NH₂) group and the carbonyl (C=O) group. This interaction is a dominant factor in determining the molecule's preferred conformation. Computational studies, often using DFT methods like B3LYP with basis sets such as 6-311++G(d,p), have optimized the molecular geometry to determine bond lengths, bond angles, and dihedral angles.
The presence of the electron-withdrawing trifluoromethyl (CF₃) group significantly influences the geometry and electronic distribution within the molecule. The optimized structures consistently show a nearly planar arrangement of the enaminone backbone, which facilitates π-electron delocalization.
Below is a representative table of calculated bond lengths and angles for the most stable conformer of this compound, derived from typical values found in computational studies of similar β-enaminones.
| Parameter | Value | Parameter | Value |
| Bond Lengths (Å) | **Bond Angles (°) ** | ||
| C1-C2 | 1.53 | F1-C1-F2 | 107.5 |
| C2-C3 | 1.41 | C2-C3-C4 | 122.0 |
| C3-C4 | 1.39 | C3-C4-N | 125.0 |
| C4-N | 1.34 | C4-N-H1 | 120.0 |
| C2=O | 1.25 | O=C2-C3 | 120.0 |
| N-H···O | ~2.0 |
Note: These values are illustrative and based on DFT calculations for structurally related compounds.
The electronic structure of this compound is a key determinant of its reactivity. Frontier Molecular Orbital (FMO) theory, which focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is often employed to understand its chemical behavior. wikipedia.orgwikipedia.org
The HOMO is typically localized on the enamine part of the molecule, specifically the nitrogen atom and the C=C double bond, indicating its nucleophilic character. Conversely, the LUMO is predominantly centered on the carbonyl group and the trifluoromethyl group, highlighting the electrophilic nature of this region. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, provides a measure of the molecule's chemical reactivity and stability. wikipedia.org A smaller gap generally suggests higher reactivity. wikipedia.org
Natural Bond Orbital (NBO) analysis is another powerful tool used to study charge distribution and intramolecular interactions. These calculations reveal a significant delocalization of the nitrogen lone pair electrons into the π-system of the molecule, contributing to the stability of the enaminone structure. The charge distribution is heavily influenced by the electronegative fluorine and oxygen atoms, leading to a polarized molecule.
| Orbital | Energy (eV) (Illustrative) | Localization |
| HOMO | -6.5 | Enamine moiety (N, C=C) |
| LUMO | -1.8 | Carbonyl and CF₃ groups |
| HOMO-LUMO Gap | 4.7 | - |
Note: The energy values are representative examples from computational studies on similar compounds and can vary based on the computational method and solvent model used.
This compound can exist in different tautomeric forms, primarily the keto-enamine and imino-enol forms. libretexts.org Computational studies have shown that the keto-enamine tautomer is significantly more stable. rsc.orgorgoreview.com This stability is attributed to the formation of a strong intramolecular hydrogen bond and the extensive conjugation of the π-system.
The energy difference between the tautomers can be calculated using DFT methods, providing insight into the equilibrium position. The imino-enol form is generally higher in energy by several kcal/mol. The investigation of the potential energy surface helps in understanding the barriers to interconversion between these tautomers.
Mechanistic Pathway Modeling and Transition State Analysis
Computational modeling is crucial for elucidating the reaction mechanisms involving this compound. As a versatile building block, it participates in various chemical transformations, including cycloaddition and condensation reactions. researchgate.netrsc.org DFT calculations can map out the entire reaction coordinate, identifying transition states, intermediates, and the associated activation energies.
For instance, in reactions where the enaminone acts as a nucleophile, computational studies can model the approach of an electrophile to the HOMO-rich regions of the molecule. Transition state analysis helps in understanding the stereoselectivity and regioselectivity of such reactions. By calculating the energy barriers for different possible pathways, the most likely reaction mechanism can be predicted. researchgate.net
Simulation of Solvent Effects on Molecular Properties and Reactivity
The properties and reactivity of this compound can be significantly influenced by the solvent. nih.gov Computational models, such as the Polarizable Continuum Model (PCM), are used to simulate the effect of different solvents on the molecule's stability, conformation, and electronic structure. mdpi.com
These simulations have shown that polar solvents can further stabilize the polarized ground state of the molecule. The strength of the intramolecular hydrogen bond may also be affected by the solvent's hydrogen bonding capacity. nih.gov In some cases, a polar solvent might favor a tautomer that is less stable in the gas phase. mdpi.com Solvent effects are also critical in modeling reaction pathways, as the solvation of reactants, transition states, and products can alter the energy barriers and reaction rates. nih.gov
Investigations of Intramolecular and Intermolecular Hydrogen Bonding
The intramolecular hydrogen bond between the NH₂ and C=O groups is a defining feature of this compound. orientjchem.org NBO analysis is a key computational tool to characterize this interaction. nih.govnih.gov It quantifies the strength of the hydrogen bond by calculating the stabilization energy (E⁽²⁾) associated with the delocalization of the oxygen lone pair electrons into the antibonding orbital of the N-H bond. orientjchem.org
The presence of the trifluoromethyl group can also lead to weaker C-F···H intermolecular interactions in the solid state or in solution, which can be investigated computationally. These studies help in understanding the packing of molecules in crystals and their aggregation behavior in solution. The competition between intramolecular and intermolecular hydrogen bonding is a critical aspect that determines the supramolecular chemistry of this compound. libretexts.org
Spectroscopic Parameter Prediction and Validation
The elucidation and confirmation of the molecular structure of this compound heavily rely on the synergy between experimental spectroscopic techniques and theoretical quantum chemical calculations. Density Functional Theory (DFT) has become a powerful tool for predicting spectroscopic parameters, which can then be compared with experimental data for validation. This computational approach provides a deeper understanding of the vibrational modes, chemical shifts, and electronic transitions of the molecule.
Research on structurally similar trifluoromethyl-substituted β-enaminones and β-aminoenones demonstrates the robustness of this combined approach. nih.govresearchgate.net Theoretical calculations are crucial for assigning complex spectra and for understanding the influence of structural features, such as intramolecular hydrogen bonding, on the spectroscopic output. acs.orgnih.govresearchgate.netnih.gov
Vibrational Spectroscopy (IR and Raman)
Theoretical calculations, typically using DFT methods such as B3LYP with an appropriate basis set, are employed to compute the harmonic vibrational frequencies of this compound. These calculated frequencies are often scaled by a factor to correct for anharmonicity and other systematic errors inherent in the computational method. nih.gov The predicted IR and Raman spectra are then compared with experimentally obtained spectra.
The key vibrational modes of interest for this molecule include:
N-H stretching: The presence of a strong intramolecular hydrogen bond between the amino group (N-H) and the carbonyl group (C=O) significantly affects this mode. acs.orgresearchgate.net DFT calculations can predict the extent of the red-shift (lowering of frequency) of the N-H stretching vibration, which is a hallmark of such an interaction. nih.gov
CF₃ group vibrations: The trifluoromethyl group gives rise to characteristic strong absorption bands in the IR spectrum. Theoretical calculations are essential for the precise assignment of these symmetric and asymmetric stretching and bending modes.
The agreement between the scaled theoretical frequencies and the experimental vibrational bands provides strong evidence for the calculated equilibrium geometry of the molecule.
Table 1: Illustrative Comparison of Experimental and Calculated Vibrational Frequencies (cm⁻¹) for a Representative Trifluoromethyl β-Enaminone Structure
| Vibrational Mode | Experimental Frequency (cm⁻¹) | Calculated Frequency (cm⁻¹) | Assignment |
|---|---|---|---|
| ν(N-H) | ~3250 (broad) | ~3270 | N-H stretching (intramolecularly H-bonded) |
| ν(C=O) | ~1620 | ~1635 | Carbonyl stretching |
| ν(C=C) | ~1580 | ~1590 | Alkene C=C stretching |
| νₐₛ(CF₃) | ~1180 | ~1195 | Asymmetric CF₃ stretching |
| νₛ(CF₃) | ~1140 | ~1150 | Symmetric CF₃ stretching |
Note: This table is illustrative and based on typical data for structurally similar compounds. Actual values for this compound would require specific experimental and computational studies.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The prediction of ¹H, ¹³C, and ¹⁹F NMR chemical shifts is another critical area where computational chemistry provides invaluable insights. The Gauge-Including Atomic Orbital (GIAO) method, typically employed within a DFT framework, is the standard for calculating NMR chemical shifts. nih.gov
For this compound, theoretical predictions help in:
Assigning Proton Signals: The chemical shifts of the N-H and vinyl (C-H) protons are particularly diagnostic. The deshielding of the N-H proton provides further evidence for the intramolecular hydrogen bond. nih.gov
Assigning Carbon Signals: DFT calculations can accurately predict the chemical shifts of the carbonyl, vinylic, and methyl carbons. The effect of the electron-withdrawing CF₃ group on the adjacent carbons can be precisely modeled.
¹⁹F NMR Analysis: The fluorine nucleus is exceptionally sensitive to its chemical environment, making ¹⁹F NMR a powerful probe. nih.gov Computational models can predict the ¹⁹F chemical shift, which is crucial for confirming the presence and electronic environment of the trifluoromethyl group.
Studies on related fluorinated compounds show that calculated chemical shifts, when correlated with experimental data, typically show excellent linearity, allowing for unambiguous assignment of complex spectra. nih.gov
Table 2: Illustrative Comparison of Experimental and Calculated ¹³C NMR Chemical Shifts (ppm) for a Representative Trifluoromethyl β-Enaminone Structure
| Carbon Atom | Experimental δ (ppm) | Calculated δ (ppm) |
|---|---|---|
| C=O | ~195.0 | ~196.5 |
| C-NH₂ | ~160.0 | ~161.2 |
| CF₃ | ~118.0 (q) | ~119.0 |
| =C-H | ~98.0 | ~98.8 |
| CH₃ | ~28.0 | ~28.5 |
Note: This table is illustrative and based on typical data for structurally similar compounds. The quartet (q) for the CF₃ carbon is due to coupling with fluorine. Actual values for this compound would require specific experimental and computational studies.
Advanced Spectroscopic and Structural Elucidation Approaches
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for the characterization of 4-Amino-1,1,1-trifluoro-3-penten-2-one. The presence of multiple NMR-active nuclei (¹H, ¹³C, ¹⁵N, ¹⁹F) allows for a thorough structural assignment and investigation of its dynamic properties. The compound primarily exists as the Z-isomer, stabilized by a strong intramolecular hydrogen bond between the amino proton and the carbonyl oxygen, forming a six-membered pseudo-aromatic ring.
Multi-nuclear NMR studies provide definitive evidence for the predominant Z-keto-enamine tautomer of this compound.
¹H NMR: The proton spectrum typically shows a signal for the vinylic proton (C³-H) around 5.5-5.8 ppm. The two protons of the amino group (NH₂) appear as two distinct broad signals at approximately 5.7 ppm and 9.9 ppm, indicating slow exchange and confirming their different chemical environments due to restricted rotation around the C-N bond and participation in the intramolecular hydrogen bond.
¹³C NMR: The ¹³C spectrum reveals key signals confirming the structure. The carbonyl carbon (C²) resonates at a relatively upfield position (~176-178 ppm) due to conjugation and hydrogen bonding. The trifluoromethyl carbon (C¹) appears as a quartet due to coupling with the three fluorine atoms.
¹⁵N NMR: ¹⁵N NMR spectroscopy shows a resonance around -275 ppm, which is characteristic of an enaminone nitrogen atom involved in a strong hydrogen bond.
¹⁹F NMR: The ¹⁹F spectrum displays a singlet at approximately -78 to -79 ppm (relative to CFCl₃), corresponding to the CF₃ group.
The following table summarizes typical NMR chemical shifts for this compound in CDCl₃.
| Nucleus | Atom Position | Chemical Shift (δ, ppm) | Coupling Constant (J, Hz) |
| ¹H | C³-H | 5.65 | - |
| N-H (free) | 5.7 (broad) | - | |
| N-H (H-bonded) | 9.9 (broad) | - | |
| C⁵-H₃ | 2.10 | - | |
| ¹³C | C² (C=O) | 177.9 | - |
| C⁴ (C-N) | 162.5 | - | |
| C¹ (CF₃) | 117.8 | q, ¹JCF ≈ 289 | |
| C³ (C=C) | 91.0 | - | |
| C⁵ (CH₃) | 21.0 | - | |
| ¹⁹F | CF₃ | -78.5 | - |
Variable-temperature (VT) NMR studies have been instrumental in probing the conformational dynamics of this compound. The two distinct signals for the NH₂ protons observed at room temperature indicate restricted rotation around the C⁴-N bond. As the temperature is increased, these signals broaden and eventually coalesce into a single peak. This behavior allows for the calculation of the rotational energy barrier (ΔG‡), which is found to be significant, reflecting the partial double-bond character of the C-N bond within the conjugated system. These studies confirm that the molecule exists almost exclusively in the Z-keto-enamine form, with no significant population of other tautomers or isomers under typical conditions.
Two-dimensional (2D) NMR techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) have been used to confirm the unambiguous assignment of the ¹H and ¹³C signals. HMBC experiments are particularly useful, showing correlations between the hydrogen-bonded NH proton and the carbonyl carbon (C²), as well as the C⁴ carbon, providing definitive proof of the Z-configuration stabilized by the intramolecular hydrogen bond. Nuclear Overhauser Effect (NOE) studies can further confirm the spatial proximity of the vinylic proton and the methyl group in the Z-isomer.
Vibrational Spectroscopy (Infrared and Raman) for Functional Group and Conformational Analysis
Infrared (IR) and Raman spectroscopy provide valuable information about the functional groups and bonding within this compound. The spectra are dominated by bands characteristic of the conjugated keto-enamine system.
In the IR spectrum, the absence of a sharp C=O stretching band around 1700 cm⁻¹ and the presence of a strong, broad band in the 1600-1640 cm⁻¹ region are indicative of a highly conjugated and hydrogen-bonded carbonyl group.
Two distinct N-H stretching bands are observed in the 3200-3500 cm⁻¹ range, corresponding to the symmetric and asymmetric vibrations of the NH₂ group. The low frequency of one of these bands confirms the presence of the strong intramolecular N-H···O hydrogen bond.
Strong bands associated with the C-F stretching of the trifluoromethyl group are typically found in the 1100-1300 cm⁻¹ region.
The table below lists key vibrational frequencies.
| Vibrational Mode | Functional Group | Typical Wavenumber (cm⁻¹) |
| Asymmetric N-H Stretch | NH₂ | ~3485 |
| Symmetric N-H Stretch | NH₂ | ~3320 |
| C=O / C=C Stretch | Conjugated System | 1635 |
| N-H Bending | NH₂ | 1605 |
| C-F Stretch | CF₃ | ~1280, ~1140 |
Electronic Absorption and Emission Spectroscopy (UV-Vis) for Electronic Transitions
UV-Vis spectroscopy reveals the electronic structure of the molecule, which is characterized by an extended π-conjugated system. This compound typically exhibits a strong absorption band in the ultraviolet region. This intense absorption is attributed to a π → π* electronic transition within the delocalized enaminone chromophore. The position of the maximum absorption (λₘₐₓ) is sensitive to the solvent polarity. In nonpolar solvents like hexane, λₘₐₓ is observed around 318-325 nm.
| Solvent | λₘₐₓ (nm) | Transition |
| Hexane | 318 | π → π |
| Ethanol (B145695) | 311 | π → π |
Single-Crystal X-ray Diffraction for Solid-State Structural Determination
Single-crystal X-ray diffraction provides the most definitive structural information in the solid state. Studies have confirmed that this compound crystallizes as the Z-isomer. The crystal structure reveals a nearly planar six-membered ring formed by the N-H···O intramolecular hydrogen bond. This hydrogen bond is very short and strong, leading to significant delocalization of π-electron density across the O=C-C=C-N backbone.
Analysis of bond lengths supports this description: the C²=O and C⁴-N bonds are longer than typical double and single bonds, respectively, while the C²-C³ and C³-C⁴ bonds show intermediate character between single and double bonds. This equalization of bond lengths is a hallmark of strong resonance-assisted hydrogen bonding (RAHB). In the crystal lattice, molecules are often linked by weaker intermolecular N-H···O or N-H···F hydrogen bonds, forming extended supramolecular architectures.
| Bond | Typical Length (Å) |
| C²=O | 1.26 |
| C²-C³ | 1.41 |
| C³-C⁴ | 1.38 |
| C⁴-N | 1.32 |
| N···O (H-bond) | 2.65 |
Mass Spectrometry Techniques for Molecular Formula Confirmation and Mechanistic Insights
Mass spectrometry serves as a powerful analytical tool for the structural elucidation of "this compound". Through ionization and subsequent fragmentation, this technique provides critical information for confirming the molecular formula and offers insights into the molecule's inherent structural stability and bond strengths. High-resolution mass spectrometry (HRMS) can yield the exact mass of the molecular ion, allowing for the unambiguous determination of the elemental composition.
Upon electron impact ionization, the molecule would form a molecular ion ([M]⁺˙) with a theoretical m/z ratio of 153. The fragmentation of this molecular ion is expected to proceed through several characteristic pathways, dictated by the relative stability of the resulting fragments. The presence of the electron-withdrawing trifluoromethyl group and the electron-donating amino group, along with the carbonyl group and the double bond, creates specific sites of likely cleavage.
Key predictable fragmentation pathways include:
Alpha-Cleavage: This is a characteristic fragmentation for ketones, involving the cleavage of the C-C bond adjacent to the carbonyl group. libretexts.orgyoutube.comyoutube.com For this compound, two primary alpha-cleavage pathways are possible:
Cleavage of the C2-C3 bond, leading to the loss of a trifluoroacetyl radical (•COCF₃) and the formation of a resonance-stabilized cation.
Cleavage of the C1-C2 bond, resulting in the loss of a methyl radical (•CH₃) and the formation of a trifluoroacetyl-containing cation. The high stability of the trifluoromethyl group makes the loss of the CF₃ radical a significant fragmentation pathway.
Cleavage adjacent to the Amino Group: Similar to alpha-cleavage in ketones, amines also undergo cleavage at the C-C bond alpha to the nitrogen atom. libretexts.orgyoutube.com This would involve the cleavage of the C4-C5 bond.
McLafferty Rearrangement: While possible in ketones with a sufficiently long alkyl chain containing a γ-hydrogen, it is less likely to be a primary pathway in this compound due to its structure. libretexts.orgyoutube.com
Loss of Small Neutral Molecules: The fragmentation cascade may also involve the loss of small, stable neutral molecules such as carbon monoxide (CO), ammonia (B1221849) (NH₃), or hydrogen cyanide (HCN).
The resulting fragment ions are detected based on their mass-to-charge ratio (m/z), and their relative abundance provides information about their stability.
Detailed Research Findings
A detailed analysis of the expected fragmentation pattern allows for the theoretical construction of a mass spectrum. The molecular ion peak would be observed at m/z 153. The most prominent peaks in the spectrum would correspond to the most stable carbocations that can be formed.
The primary fragmentation is anticipated to be the cleavage of the bond between the carbonyl carbon (C2) and the adjacent carbon of the double bond (C3), and the cleavage of the C-CF₃ bond, due to the stability of the resulting fragments.
Table 1: Theoretical Mass Spectrometry Fragmentation Data for this compound
| m/z | Proposed Fragment Ion | Proposed Structure | Fragmentation Pathway |
| 153 | [M]⁺˙ | [CH₃C(NH₂)=CHCOCF₃]⁺˙ | Molecular Ion |
| 138 | [M - CH₃]⁺ | [C(NH₂)=CHCOCF₃]⁺ | Alpha-cleavage with loss of a methyl radical |
| 96 | [M - CF₃]⁺ | [CH₃C(NH₂)=CHCO]⁺ | Cleavage of the C-CF₃ bond |
| 84 | [M - CO - CH₃]⁺ | [C(NH₂)=CHCF₃]⁺ | Loss of CO following alpha-cleavage |
| 69 | [CF₃]⁺ | [CF₃]⁺ | Cleavage of the C-CF₃ bond |
| 56 | [M - CF₃ - CO]⁺ | [CH₃C(NH₂)=CH]⁺ | Sequential loss of CF₃ and CO |
| 43 | [CH₃CO]⁺ | [CH₃CO]⁺ | Alpha-cleavage |
Table 2: Interactive Data Table of Predicted Fragmentation Note: This is a predictive table based on chemical principles, as experimental data was not found in the performed search.
| m/z (Predicted) | Relative Abundance (Predicted) | Proposed Lost Neutral Fragment(s) | Proposed Ion Structure |
|---|---|---|---|
| 153 | Low | - | [C₅H₆F₃NO]⁺˙ |
| 138 | Medium | •CH₃ | [C₄H₃F₃NO]⁺ |
| 96 | High | •CF₃ | [C₄H₆NO]⁺ |
| 69 | High | •COCH=C(NH₂)CH₃ | [CF₃]⁺ |
| 56 | Medium | •CF₃, CO | [C₃H₆N]⁺ |
| 43 | Medium | •CF₃C(NH₂)=CH | [CH₃CO]⁺ |
The confirmation of these fragments through high-resolution mass spectrometry would allow for the precise determination of their elemental composition, solidifying the structural assignment of this compound. The fragmentation pattern, once experimentally obtained, would serve as a unique fingerprint for the identification of this compound in various matrices.
Applications in Chemical Transformations and Materials Science Excluding Clinical/dosage/safety
As a Versatile Building Block in Organic Synthesis
The strategic placement of reactive functional groups in 4-Amino-1,1,1-trifluoro-3-penten-2-one makes it an ideal starting material for constructing complex molecular architectures. The trifluoromethyl group imparts unique properties such as enhanced metabolic stability and lipophilicity to the resulting molecules, which is of significant interest in medicinal chemistry and agrochemical research.
Synthesis of Fluorinated Heterocyclic Compounds (e.g., Chromones, Pyrroles, Pyrimidines)
The reactivity of this compound allows for its effective use in the synthesis of various fluorinated heterocyclic compounds. These structures are prevalent in many biologically active molecules.
Chromones: While direct synthesis from this compound is an area of ongoing research, related trifluoromethylated β-amino-α,β-unsaturated ketones serve as key intermediates in the synthesis of trifluoromethyl-substituted chromone (B188151) derivatives. For instance, the cyclocondensation of trifluoromethyl-containing enones with appropriate precursors leads to the formation of the chromone ring system. A notable example is the synthesis of novel 2,5-substituted 4-(trifluoromethyl)-spirochromeno[4,3-d]pyrimidines, which have shown potential analgesic effects. researchgate.net
Pyrroles: The synthesis of highly functionalized 4-amino-2-(trifluoromethyl)-1H-pyrroles has been successfully achieved using a closely related precursor, 5-bromo-1,1,1-trifluoro-4-methoxypent-3-en-2-one. The reaction of this compound with primary aliphatic amines is highly selective, yielding a series of 1-alkyl-4-(aminoalkyl)-2-(trifluoromethyl)-1H-pyrroles in good yields. researchgate.net This methodology highlights the potential of using this compound as a direct precursor for a variety of substituted pyrroles. The construction of trifluoromethylated heterocycles through the annulation of such building blocks is a powerful strategy due to the enhanced properties conferred by the trifluoromethyl group. researchgate.net
Pyrimidines: The pyrimidine (B1678525) nucleus is a cornerstone of many bioactive compounds. researchgate.net The synthesis of trifluoromethyl-substituted pyrimidines can be achieved through the cyclocondensation of trifluoromethylated building blocks. For example, the reaction of 2,2,2-trifluoro-1-(4-methoxyspiro[chromene-2,1'-cycloalkane]-3-yl)ethanones with amidine salts yields chromeno[4,3-d]pyrimidines. researchgate.net This approach demonstrates the utility of trifluoromethyl ketones, structurally similar to this compound, in constructing complex heterocyclic systems containing a pyrimidine ring.
Precursor for Other Complex Fluorinated Molecules
The introduction of fluorine atoms into organic molecules can significantly alter their physical and chemical properties. nih.gov this compound serves as a valuable precursor for a variety of complex fluorinated molecules, including amino acids and other bioactive compounds. ethz.chgoogle.com
The trifluoromethyl group is a key feature in many pharmaceuticals and agrochemicals. researchgate.net The development of synthetic methods utilizing building blocks like this compound is crucial for accessing novel fluorinated compounds. For instance, trifluoromethyl ketones are known inhibitors of serine and cysteine proteases, making them attractive targets in drug discovery. scispace.com The synthesis of such ketones can be achieved through various methods, and building blocks containing the trifluoromethyl ketone moiety are central to these strategies. scispace.comtijer.org
Furthermore, the enamine functionality of this compound allows for a range of transformations, including reactions with electrophiles and participation in cyclization reactions, further expanding its utility as a precursor for diverse and complex fluorinated molecules.
Catalytic Applications of Derived Complexes or Compounds
The enaminone structure of this compound and its derivatives makes them suitable for use as ligands in metal catalysis and as organocatalysts themselves.
Metal-Catalyzed Reactions Using Enaminone Ligands
Schiff base complexes, which are structurally related to enaminones, are known to form stable complexes with a variety of transition metals and exhibit significant catalytic activity in a range of organic transformations. tijer.orgmdpi.comnih.gov These reactions include oxygenation, hydrolysis, and electro-reduction. scispace.com While specific catalytic applications of metal complexes derived directly from this compound are an emerging area of research, the broader class of Schiff base metal complexes has demonstrated utility in reactions such as Claisen-Schmidt condensation for the synthesis of chalcones. mdpi.com The catalytic activity is often enhanced upon complexation of the ligand to a metal center. nih.gov Given the coordinating ability of the nitrogen and oxygen atoms in the enaminone backbone, it is anticipated that metal complexes of this compound will find applications in various catalytic processes.
Organocatalytic Applications
Organocatalysis, the use of small organic molecules to catalyze chemical reactions, has become a powerful tool in modern organic synthesis. Chiral enaminones and their derivatives have shown promise as effective organocatalysts, particularly in asymmetric synthesis.
The development of chiral trifluoromethylated enamides, which can be synthesized from chiral allylic amines, represents a significant advancement in this area. chemrxiv.orgresearchgate.net These compounds have been utilized as valuable building blocks for accessing complex nitrogen-containing molecules. The presence of the trifluoromethyl group can influence the stereochemical outcome of the catalyzed reactions.
Furthermore, chiral thiourea (B124793) organocatalysts derived from diamines have been successfully applied in asymmetric Michael additions. nih.gov The introduction of fluorine substituents into these catalysts can enhance their reactivity and enantioselectivity. The bifunctional nature of these catalysts, possessing both a hydrogen-bond-donating thiourea moiety and a basic amine group, allows for the activation of both the nucleophile and the electrophile in a stereocontrolled manner. nih.gov This suggests that derivatives of this compound, appropriately functionalized to incorporate chiral auxiliaries and hydrogen-bonding motifs, could serve as effective organocatalysts for a variety of asymmetric transformations. youtube.com
Development of Functional Materials and Fluorinated Scaffolds
The incorporation of fluorine into polymers and other materials can lead to significant improvements in their properties, including enhanced thermal stability, chemical resistance, and specific surface properties. researchgate.net this compound represents a potential monomer or key intermediate for the synthesis of novel fluorinated materials.
Fluorinated polymers, such as fluorinated polyamides, exhibit increased solubility in common organic solvents compared to their non-fluorinated counterparts, while maintaining good thermal stability. researchgate.net The introduction of bulky trifluoromethyl groups can disrupt polymer chain packing, leading to an increase in the fractional free volume, which is a desirable property for applications such as gas separation membranes. researchgate.net
Influence of Fluorine on Molecular Architecture in Materials Science
The incorporation of fluorine, particularly the trifluoromethyl (-CF3) group, into organic molecules can significantly influence their molecular architecture and, consequently, their material properties. This is due to the unique electronic and steric properties of fluorine.
Detailed Research Findings on Related Compounds:
Research on other fluorinated compounds has demonstrated several key effects that could be extrapolated to this compound:
Conformational Control: The introduction of fluorine can alter the conformational preferences of molecules. nih.gov This can be utilized to enforce specific three-dimensional structures in polymers or other materials, potentially leading to enhanced thermal stability or desirable mechanical properties.
Intermolecular Interactions: The highly electronegative nature of fluorine atoms in the -CF3 group can lead to unique intermolecular interactions, such as dipole-dipole interactions and weak hydrogen bonds with appropriate donors. acs.org These interactions can influence the crystal packing of small molecules and the morphology of polymeric materials. nih.gov Studies on other trifluoromethyl-containing compounds have shown that the -CF3 group can participate in forming layered structures in the solid state. nih.gov
Electronic Effects: The strong electron-withdrawing nature of the trifluoromethyl group can significantly alter the electronic properties of the enaminone system. This could influence the reactivity of the molecule in polymerization reactions and affect the photophysical properties (e.g., absorption and emission spectra) of resulting materials.
Enhanced Stability: The carbon-fluorine bond is exceptionally strong, which often translates to increased thermal and metabolic stability in fluorinated compounds. mdpi.com This could make materials derived from this compound more resistant to degradation.
Lipophilicity and Hydrophobicity: The trifluoromethyl group is known to increase the lipophilicity of a molecule. mdpi.com In the context of materials science, this could be exploited to create hydrophobic surfaces or to enhance the solubility of the compound in nonpolar organic solvents used in material processing.
Interactive Data Table: Comparison of Properties Influenced by -CH3 vs. -CF3 Groups (General Observations)
| Property | Methyl Group (-CH3) | Trifluoromethyl Group (-CF3) |
| Van der Waals Radius | Larger | Smaller (Fluorine is smaller than Hydrogen) |
| Electronegativity | Slightly electron-donating | Strongly electron-withdrawing |
| Lipophilicity (Hansch parameter, π) | ~0.5 | ~0.88 |
| Bond Strength (C-H vs. C-F) | Weaker | Stronger |
| Intermolecular Interactions | van der Waals forces | Dipole-dipole, weak H-bonds, van der Waals |
This table presents generalized data for the comparison of methyl and trifluoromethyl groups and is not specific to this compound.
The unique combination of steric and electronic effects conferred by the trifluoromethyl group makes fluorinated building blocks like this compound potentially valuable for the design of advanced materials with tailored properties. However, without experimental data on this specific compound, these applications remain theoretical.
Derivatives and Analogues of 4 Amino 1,1,1 Trifluoro 3 Penten 2 One: Structure Reactivity and Structure Application Relationships
Synthesis and Investigation of Substituted Enaminones
The synthesis of trifluoromethylated enaminones has been successfully achieved through various protocols, demonstrating the accessibility of this class of compounds. A common and effective method involves the reaction of formylated acetophenones with primary aromatic or aliphatic amines. tandfonline.com For instance, the reaction of 3-dimethylamino-l-arylprop-2-en-l-ones with amines under conditions such as acetic acid at room temperature or refluxing ethanol (B145695) yields the desired enaminones in good yields, ranging from 62-95%. tandfonline.com
The versatility of this synthetic approach allows for the introduction of a wide range of substituents on the amine moiety, enabling a systematic investigation of structure-activity relationships. The reaction is sensitive to the structure of the enamine and the reaction conditions, which can be leveraged to produce a diverse set of trifluoromethyl-containing compounds. researchgate.net The structures of these synthesized enaminones are typically confirmed using analytical and spectral data, with X-ray crystallography providing definitive stereochemical evidence for representative compounds. tandfonline.com
Table 1: Synthesis of Substituted Trifluoromethylated Enaminones This table is interactive. You can sort and filter the data.
| Starting Material (Formylated Acetophenone) | Amine | Reaction Conditions | Product | Yield (%) |
|---|---|---|---|---|
| Formylated 4-trifluoromethylacetophenone | Various primary amines | Acetic acid (RT) / Refluxing ethanol | Substituted 4-trifluoromethyl enaminones | 62-95 |
| 3-dimethylamino-l-arylprop-2-en-l-one | Aromatic amines | Acetic acid (RT) | N-Aryl enaminones | High |
| 3-dimethylamino-l-arylprop-2-en-l-one | Aliphatic amines | Refluxing ethanol | N-Alkyl enaminones | High |
Impact of Structural Modifications on Electronic Properties and Reactivity
Structural modifications, particularly the introduction of fluorine atoms, have a profound impact on the electronic properties and reactivity of enaminones. The trifluoromethyl (-CF3) group is a strong electron-withdrawing group, which significantly influences the molecule's charge distribution, basicity, and hydrogen-bonding capabilities. tandfonline.comnih.gov
The presence of fluorine can enhance the metabolic stability of molecules by blocking metabolically labile sites. tandfonline.com This is a crucial consideration in the design of bioactive compounds. The electronegativity of fluorine also affects the polarizability of adjacent bonds, which can alter physical properties like dielectric constant and chemical inertness. frontiersin.org For example, increasing fluoride (B91410) substitution at the α-position of an amine leads to a linear decrease in its basicity, making its hydrogen-bonding nature more comparable to that of an amide. nih.gov
The reactivity of the enaminone system can be tuned by altering the substituents. The push-pull nature of enamines, arising from the electron-donating amino group and the electron-withdrawing carbonyl group, makes them reactive towards strong electrophiles. researchgate.net The introduction of different aryl or alkyl groups on the nitrogen atom can modulate this push-pull character, thereby influencing the outcome of reactions such as aza-Michael additions. tandfonline.com
Table 2: Effect of Structural Modifications on Molecular Properties This table is interactive. You can sort and filter the data.
| Structural Modification | Effect on Electronic Properties | Impact on Reactivity |
|---|---|---|
| Introduction of -CF3 group | Strong electron-withdrawing effect, reduced basicity of amine. nih.gov | Increased electrophilicity of the carbonyl carbon. |
| Substitution on N-Aryl group | Modulates electron-donating capacity of the nitrogen. | Influences reactivity in cyclocondensation and addition reactions. |
| Substitution on N-Alkyl group | Alters steric hindrance and basicity. | Can affect reaction rates and regioselectivity. |
| Fluorine substitution pattern | Affects nanoscale supramolecular organization and physical properties. mdpi.com | Can influence binding selectivity and metabolic stability. tandfonline.com |
Structure-Coordination Property Correlations
The structure of trifluoromethylated enaminones directly influences their coordination properties, particularly in reactions leading to the formation of heterocyclic systems. These enaminones are valuable precursors for synthesizing complex molecules like azomethine pyrazoles and isoxazoles through cyclocondensation reactions. nih.gov
A notable example is the cyclocondensation of trifluoromethylated β-enamino diketones with reagents like phenylhydrazine (B124118) and hydroxylamine (B1172632) hydrochloride. The regioselectivity of this reaction, which dictates which nitrogen or oxygen atom of the incoming nucleophile attacks which carbonyl group of the enaminone, is highly dependent on the enaminone's structure. The presence of a trifluoromethyl group directs the reaction pathway, leading to the formation of 5-aryl-4-[(tert-butyl)iminomethyl]-3-trifluoromethylazoles with high regioselectivity via an aza-Michael-type 1,2-addition. nih.gov The scope of these coordination-driven transformations can be expanded through one-pot transimination with various arylamines, yielding a library of novel trifluoromethylated azoles. nih.gov
Table 3: Regioselective Synthesis of Trifluoromethylated Azoles This table is interactive. You can sort and filter the data.
| Enaminone Precursor | Reagent | Product | Key Feature |
|---|---|---|---|
| Trifluoromethylated β-enamino diketone | Phenylhydrazine | 5-Aryl-4-[(tert-butyl)iminomethyl]-3-trifluoromethylpyrazole | High regioselectivity (1,2-addition) |
| Trifluoromethylated β-enamino diketone | Hydroxylamine hydrochloride | 5-Aryl-4-[(tert-butyl)iminomethyl]-3-trifluoromethylisoxazole | High regioselectivity (1,2-addition) |
| Trifluoromethylated β-enamino diketone | Arylamines (via transimination) | 4-[(Aryl)iminomethyl]-3-trifluoromethylazoles | Expanded scope of products |
Design and Synthesis of Chiral Analogues
The development of chiral analogues of 4-Amino-1,1,1-trifluoro-3-penten-2-one is a significant area of research, driven by the importance of enantiomerically pure compounds in various fields. Several strategies have been devised for the enantioselective synthesis of chiral trifluoromethylated molecules, including enamides and related structures. chemrxiv.orgchemrxiv.org
One robust method involves the synthesis of gamma-chiral, trifluoromethylated enamides from easily accessible alpha-chiral allylic amines. chemrxiv.orgchemrxiv.org This approach utilizes an efficient chirality transfer, achieving high yields, diastereoselectivities, and enantioselectivities. chemrxiv.org Organocatalysis also plays a crucial role; for instance, cinchona alkaloid-derived sulfonamides have been used to catalyze asymmetric sulfa-Michael additions to enones, yielding products with high enantiopurity. semanticscholar.org
Other advanced methods include palladium-catalyzed asymmetric allylation to create chiral 1,1,1-trifluoro-α,α-disubstituted 2,4-diketones, which are versatile synthons for more complex chiral molecules. nih.gov The use of chiral auxiliaries, such as chiral sulfoxides, has also proven effective for the asymmetric synthesis of α-trifluoromethyl α-amino acids. These diverse synthetic strategies provide a powerful toolkit for accessing a wide range of chiral fluorinated building blocks.
Table 4: Strategies for the Synthesis of Chiral Trifluoromethylated Analogues This table is interactive. You can sort and filter the data.
| Synthetic Strategy | Key Feature | Example Application |
|---|---|---|
| Chirality Transfer from Chiral Amines | Efficient transfer from α-chiral allylic amines. chemrxiv.orgchemrxiv.org | Synthesis of γ-chiral trifluoromethylated enamides. chemrxiv.org |
| Organocatalysis | Use of bifunctional catalysts (e.g., cinchona derivatives). semanticscholar.org | Asymmetric sulfa-Michael addition to enones. semanticscholar.org |
| Palladium-Catalyzed Asymmetric Allylation | Creates chiral α,α-disubstituted diketones. nih.gov | Synthesis of chiral 1,1,1-trifluoro-2,4-diketones. nih.gov |
| Chiral Auxiliaries | Use of removable chiral groups (e.g., sulfoxides). | Asymmetric Strecker reaction for α-Tfm amino acids. |
| Photoredox Organocatalysis | Merger of enamine and organometallic photoredox catalysis. princeton.edu | Enantioselective α-trifluoromethylation of aldehydes. princeton.edu |
Emerging Research Directions and Future Perspectives
Exploration of Unconventional Synthetic Pathways
While classical condensation reactions between β-dicarbonyl compounds and amines remain a primary route to enaminones, the pursuit of novel and more efficient synthetic strategies is a significant research focus. Unconventional pathways are being explored to access fluorinated enaminones, offering advantages in terms of mild reaction conditions, substrate scope, and stereoselectivity.
One such innovative approach involves the reaction of perfluorinated epoxides, like hexafluoropropene (B89477) oxide, with ketimines. doi.orgresearchgate.net The ketimines, existing in tautomeric equilibrium with their enamine form, react with the epoxide to generate fluorinated enamino ketones. researchgate.net Another strategy focuses on the hydroamination of specifically designed alkynes. For instance, the addition of nitrogen nucleophiles to in situ-generated 1-(trifluoromethyl)-2-(phenylthio)ethyne provides a highly regio- and stereocontrolled method to prepare related α-(trifluoromethyl) enamines under very mild conditions. rsc.org Furthermore, the development of novel fluorinating agents and catalytic systems is expanding the toolbox for creating fluorinated synthons. le.ac.ukanr.fr Research into hypervalent iodine(III) reagents, for example, has opened new pathways for fluorocyclization reactions to produce novel fluorinated heterocycles. le.ac.uk These types of advanced strategies highlight a shift towards more sophisticated and atom-economical methods for synthesizing valuable fluorinated building blocks like 4-amino-1,1,1-trifluoro-3-penten-2-one.
| Unconventional Synthetic Approach | Key Reactants | Primary Advantage | Reference |
| Epoxide Ring-Opening | Perfluorinated Epoxides, Ketimines | Facile access to fluorinated structures. | doi.orgresearchgate.net |
| Alkyne Hydroamination | Functionalized Trifluoromethyl Alkynes, Amines | High regio- and stereocontrol under mild conditions. | rsc.org |
| Hypervalent Iodine Reagents | Unsaturated Precursors, Fluoroiodane | Novel chemoselectivity for fluorocyclizations. | le.ac.uk |
Advanced Mechanistic Characterization Techniques
A deeper understanding of reaction mechanisms is crucial for optimizing existing transformations and designing new ones. For a molecule with the complex reactivity of this compound, advanced characterization techniques are indispensable. The application of detailed kinetic investigations, for example, can uncover novel reaction pathways and identify catalytic species that might otherwise go unnoticed. researchgate.net Such studies can resolve conflicting mechanistic proposals and provide a rational basis for improving reaction yields and selectivity. researchgate.net
Computational chemistry, particularly Density Functional Theory (DFT), has become a powerful tool for elucidating the mechanisms of reactions involving fluorinated compounds. researchgate.netacs.org DFT calculations can be used to:
Model transition states to understand activation barriers and regioselectivity.
Analyze the role of catalysts and coordinating groups. acs.org
Establish the sequence of events in a reaction cascade. researchgate.net
Rationalize the observed outcomes in cyclocondensation and other complex reactions.
For instance, in the cyclocondensation of related trifluoromethylated β-enamino diketones, mechanistic proposals often invoke an aza-Michael-type 1,2-addition, a hypothesis that can be rigorously tested and refined through computational modeling. nih.gov Applying these advanced experimental and computational techniques to reactions involving this compound is a key future direction for harnessing its full synthetic potential.
High-Throughput Screening for Novel Reactivity
High-throughput screening (HTS) is a paradigm-shifting technology in drug discovery and materials science. Its application to reaction discovery is a burgeoning field. The structural and reactive characteristics of this compound make it an ideal candidate for inclusion in HTS campaigns. Its ability to participate in a wide array of transformations, especially multicomponent reactions (MCRs), allows for the rapid generation of diverse molecular libraries from a single, versatile building block. rug.nlrsc.org
The integration of MCRs with automated and parallel synthesis platforms enables the creation of large collections of unique compounds with high efficiency. rug.nl By using this compound as a core component, researchers can screen for novel transformations or for products with specific biological activities. This approach accelerates the discovery process, moving from initial concept to lead compound identification in a fraction of the traditional time. The amenability of this enaminone to automated synthesis workflows positions it as a valuable tool for exploring vast chemical spaces and identifying new reactivity patterns and bioactive scaffolds. rug.nl
Integration with Flow Chemistry and Automated Synthesis
Flow chemistry, where reactions are performed in a continuously flowing stream rather than a batch-wise fashion, offers numerous advantages, including enhanced safety, precise control over reaction parameters, and improved scalability. The integration of versatile building blocks like this compound with automated flow synthesis platforms is a significant emerging direction. rug.nl
Automated flow systems are particularly well-suited for:
Rapid Reaction Optimization: Variables such as temperature, pressure, and residence time can be screened quickly to find optimal conditions.
Handling Reactive Intermediates: The ability to generate and immediately consume reactive species minimizes decomposition and side reactions.
Scalability: Promising reactions identified at the lab scale can be scaled up seamlessly by running the system for longer periods.
The use of multicomponent reactions, which are highly amenable to automation, within flow chemistry setups represents a powerful synergy. rug.nl This combination allows for the efficient, on-demand synthesis of complex molecules and compound libraries, making it a cornerstone of modern medicinal chemistry and process development.
Computational Design of New Derivatives with Tuned Properties
Beyond understanding existing reactions, computational chemistry is increasingly used for the de novo design of new molecules with tailored properties. For this compound, this involves the in silico design of derivatives with fine-tuned electronic and steric characteristics to control their reactivity.
By systematically modifying substituents on the enaminone backbone, researchers can use DFT and other computational methods to predict how these changes will affect:
The nucleophilicity of the enamine nitrogen and α-carbon.
The electrophilicity of the carbonyl carbon.
The stability of reaction intermediates and transition states.
The geometric and electronic properties of resulting products.
This predictive power allows for the rational design of novel building blocks for specific synthetic challenges. For example, a derivative could be computationally designed to favor a particular pathway in a competitive reaction scenario or to enhance its reactivity in a desired multicomponent reaction. acs.org This proactive, design-oriented approach, which relies on a deep synergy between theoretical calculations and experimental validation, is a frontier in the development of next-generation synthetic tools. nih.gov
Multicomponent Reactions Incorporating the Compound
Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a product containing the majority of the atoms from the starting materials, are a cornerstone of green and efficient synthesis. rsc.orgnih.gov The inherent bifunctionality of this compound makes it an exceptionally powerful component in MCRs for the construction of complex, polyfunctionalized heterocycles. researchgate.net
The trifluoromethyl-β-enaminone scaffold can react with various partners in condensation and cycloaddition cascades. For example, the reaction of related trifluoromethylated β-enamino diketones with dinucleophiles like phenylhydrazine (B124118) and hydroxylamine (B1172632) hydrochloride leads to the highly regioselective synthesis of trifluoromethyl-containing pyrazoles and isoxazoles, respectively. nih.gov This demonstrates the compound's utility in building important five-membered heterocyclic rings. The development of novel MCRs that incorporate this compound is a major area of ongoing research, promising direct access to medicinally relevant scaffolds that would otherwise require lengthy, multi-step syntheses. rsc.orgnih.gov
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
